molecular formula C12H17NO3 B11885788 [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate CAS No. 856408-80-5

[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate

Cat. No.: B11885788
CAS No.: 856408-80-5
M. Wt: 223.27 g/mol
InChI Key: UPFRTBVKMHUBLD-SECBINFHSA-N
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Description

[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate (CAS: 856408-80-5) is a carbamate derivative with a molecular formula of C₁₂H₁₇NO₃ and a molar mass of 223.27 g/mol . Its structure features a phenyl ring substituted at the 3-position with an (R)-configured 1-hydroxyethyl group and an N-ethyl-N-methylcarbamate ester (Figure 1). This compound is structurally related to rivastigmine, a cholinesterase inhibitor used in Alzheimer’s disease, but differs in the substituent on the phenyl ring (hydroxyethyl vs. dimethylaminoethyl) and stereochemistry .

Properties

CAS No.

856408-80-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m1/s1

InChI Key

UPFRTBVKMHUBLD-SECBINFHSA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)O

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxyethyl group. This can be achieved through Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of a Lewis acid catalyst.

    Formation of Carbamate Group: The hydroxyethyl-substituted phenyl compound is then reacted with ethyl isocyanate and methyl isocyanate under controlled conditions to form the carbamate group. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyethyl Group

The secondary alcohol in the (1R)-1-hydroxyethyl moiety undergoes activation and substitution under controlled conditions:

Reaction Mechanism

  • Step 1 : Methanesulfonylation of the hydroxyl group using methanesulfonyl chloride (MsCl) to form [3-(1-methanesulfonyloxyethyl)phenyl] N-ethyl-N-methylcarbamate .

  • Step 2 : Displacement with dimethylamine yields (S)-3-(1-dimethylaminoethyl)phenol derivatives, a key intermediate for rivastigmine .

Key Data

ParameterValue/ObservationSource
Reaction Time (Step 1)2–4 hours at 0–5°C
Yield (Step 2)74% (isolated), 98.86% HPLC purity
Enantiomeric Excess (ee)>96% (retained from precursor)

Hydrolysis of the Carbamate Group

The N-ethyl-N-methylcarbamate group undergoes hydrolysis under acidic or basic conditions:

Conditions and Products

MediumReagentsProduct FormedNotes
Acidic (H₂SO₄)10% H₂SO₄, reflux3-[(1R)-1-hydroxyethyl]phenol + CO₂Quantitative decomposition
Basic (NaOH)2M NaOH, 60°C, 6 hoursN-ethyl-N-methylamine + phenolic byproductsPartial racemization observed

Stability Insights

  • Carbamate hydrolysis follows first-order kinetics in basic media (pH > 10) .

  • Steric hindrance from the ethyl-methyl substituents slows hydrolysis compared to unsubstituted carbamates .

Oxidation of the Hydroxyethyl Side Chain

The (1R)-1-hydroxyethyl group is susceptible to oxidation:

Oxidizing Agents and Outcomes

OxidantConditionsProductSelectivity
Pyridinium chlorochromate (PCC)DCM, RT, 4 hours3-acetylphenyl N-ethyl-N-methylcarbamate92% yield
Jones reagent (CrO₃/H₂SO₄)0°C, 1 hourSame as PCC88% yield

Stereochemical Impact

  • Oxidation preserves stereochemistry at the carbamate’s chiral center but eliminates the C1 hydroxyl chirality .

Esterification and Acylation Reactions

The phenolic hydroxyl group participates in esterification:

Example Reaction

  • Reagents : Acetic anhydride, DMAP catalyst

  • Product : [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate acetate

  • Yield : 85% (HPLC purity >99%)

Applications

  • Acylation improves lipophilicity for blood-brain barrier penetration in prodrug designs .

Enzymatic Resolution and Modifications

Enzymatic methods enhance enantiopurity during synthesis:

Key Processes

  • Ketoreductase-mediated reduction : Converts 3-acetylphenyl intermediates to (R)-configured hydroxyethyl derivatives with >99% ee .

  • Novozym-435 catalysis : Resolves racemic mixtures via selective acetylation (ee >98%) .

Optimized Parameters

EnzymeSubstrateee (%)Reaction Time
Ketoreductase KR-110Ethyl-methyl carbamic acid 3-acetylphenyl ester99.224 hours
Novozym-435Racemic hydroxyethyl intermediate98.548 hours

Stability Under Thermal and Photolytic Conditions

Stress ConditionObservationDegradation Pathway
80°C, 72 hours (dry)<5% decompositionCarbamate hydrolysis
UV light (254 nm, 48h)18% degradationRadical-mediated C-O cleavage

This compound’s reactivity profile underscores its versatility in synthetic routes to neurologically active agents. Strategic functionalization of its hydroxyethyl and carbamate groups enables precise control over stereochemistry and bioavailability .

Scientific Research Applications

Alzheimer's Disease Treatment

Rivastigmine is primarily used in the management of mild to moderate Alzheimer's disease. Clinical studies have demonstrated its efficacy in improving cognitive function and daily living activities in patients with dementia. The mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is essential for memory and learning processes.

Other Cognitive Disorders

Beyond Alzheimer's disease, Rivastigmine has potential applications in other cognitive impairments such as dementia associated with Parkinson's disease. Research indicates that it may also benefit patients with vascular dementia, although further studies are required to establish its effectiveness in these conditions.

Synthesis of Chiral Compounds

The synthesis of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate has been explored extensively due to its importance as an intermediate in the production of Rivastigmine. Novel synthetic routes have been developed that emphasize high stereoselectivity and yield. For instance, recent methods utilize chiral catalysts that achieve enantiomeric excess exceeding 98% for the desired (R)-enantiomer, facilitating efficient large-scale production .

Research has highlighted Rivastigmine's multifaceted biological activities beyond cholinesterase inhibition. Studies have shown its potential neuroprotective effects, which may contribute to its therapeutic efficacy in neurodegenerative diseases. For example, it has been observed to reduce oxidative stress and inflammation in neuronal cells, providing additional mechanisms through which it may exert its beneficial effects .

Case Studies

Several case studies have documented the clinical outcomes of Rivastigmine treatment:

  • Study on Alzheimer's Patients : A randomized controlled trial involving 500 patients demonstrated significant improvements in cognitive function measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale after 24 weeks of treatment with Rivastigmine compared to placebo .
  • Long-term Efficacy : Longitudinal studies indicate that patients on Rivastigmine show sustained cognitive benefits over extended periods, suggesting its role in delaying disease progression .

Mechanism of Action

The mechanism by which [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can inhibit enzyme activity by forming stable complexes. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Rivastigmine

Rivastigmine (CAS 123441-03-2) and its analogues are pivotal for understanding the pharmacological profile of the target compound. Key structural differences include:

Compound Name Substituent on Phenyl Ring Stereochemistry Molecular Weight (g/mol) Key Properties/Findings
Rivastigmine Dimethylaminoethyl (S)-configuration 250.34 Approved antidementia drug; moderate BBB permeability; acetylcholinesterase inhibition .
Target Compound ([3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate) Hydroxyethyl (R)-configuration 223.27 Predicted pKa: 14.21; lower molecular weight may improve BBB permeability .
3-[(1S)-1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate () Dimethylaminoethyl (S)-configuration 250.34 Stereoisomer of rivastigmine; similar pharmacological activity but potential metabolic differences .
(3-Acetylphenyl) N-ethyl-N-methylcarbamate () Acetyl N/A 221.27 Rivastigmine impurity; acetyl group reduces basicity, likely decreasing CNS penetration .

Key Observations :

  • The (R)-configuration of the hydroxyethyl group may confer distinct binding kinetics compared to rivastigmine’s (S)-configured dimethylaminoethyl group .
Binding Affinity and Pharmacological Data

highlights rivastigmine analogues with enhanced docking affinities compared to rivastigmine itself.

Compound (Example ID from ) Substituent on Phenyl Ring Docking Affinity (vs. Rivastigmine) BBB Permeability
10989924 ([3-(1-methyl-piperidin-2-yl)phenyl] N,N-diethylcarbamate) Piperidine Superior High
74817986 ([3-[1-[methyl(1-phenylethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate) Phenylethylamino Superior Moderate
Target Compound Hydroxyethyl Not tested (predicted lower than rivastigmine) Likely high due to low molecular weight and polarity .

Analysis :

  • The target compound’s hydroxyethyl group lacks the cationic charge present in rivastigmine’s dimethylaminoethyl group, which may reduce acetylcholinesterase binding affinity but improve passive diffusion across the BBB .
  • Piperidine-containing analogues (e.g., 10989924) show superior docking due to enhanced hydrophobic interactions, suggesting that bulkier substituents improve binding despite higher molecular weights .
Physicochemical Properties and Drug-Likeness

A comparison of key physicochemical parameters reveals trends in drug-likeness:

Compound Molecular Weight (g/mol) Predicted logP pKa BBB Permeability Prediction
Target Compound 223.27 1.125 (density) 14.21 High (polar substituent)
Rivastigmine 250.34 2.47 8.9 (amine) Moderate (cationic at physiological pH)
3-[(1RS)-1-[[Ethyl(methyl)carbamoyl]amino]ethyl]phenyl N-ethyl-N-methylcarbamate () 307.39 Not reported Not reported Low (high molecular weight)

Implications :

  • The target compound’s lower molecular weight and neutral hydroxyethyl group may favor BBB permeability over rivastigmine, though its higher pKa (14.21 vs. 8.9 for rivastigmine) suggests reduced solubility in physiological conditions .
  • The compound from , with a molecular weight >300 g/mol, likely faces challenges in CNS penetration due to size .

Biological Activity

[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate is a carbamate compound that exhibits significant biological activity, particularly in the context of pharmacology and toxicology. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, thereby affecting synaptic transmission. This article explores the biological activity, mechanisms, and implications of this compound based on diverse research findings.

Carbamates, including [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate, primarily exert their effects through the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The structural complementarity of carbamates to AChE's active site is crucial for their efficacy as inhibitors .

Structural Characteristics

The specific structure of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate contributes to its biological activity:

  • Functional Groups : The hydroxyl group and carbamate moiety enhance interaction with AChE.
  • Stereochemistry : The (1R) configuration may influence its binding affinity and selectivity towards AChE.

Biological Activity and Effects

The biological activity of this compound can be categorized into several key areas:

1. Neurotoxicity

Research has indicated that carbamates can induce neurotoxic effects due to their AChE inhibitory action. Studies have shown that exposure to carbamates leads to symptoms such as seizures and lethality in animal models .

Table 1: Neurotoxic Effects of Carbamates

CompoundSymptoms InducedReference
MethomylSeizures, lethality
PhysostigmineConvulsions
[3-[(1R)-...Neurobehavioral changes

2. Pharmacological Applications

Carbamates have been explored for therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits .

3. Environmental Impact

Carbamate compounds are also significant in environmental toxicology as insecticides. Their mechanism of action poses risks not only to target pests but also to non-target organisms, including humans and wildlife. Studies have shown that exposure can lead to gene transcription changes related to energy metabolism and stress responses in aquatic organisms such as Daphnia magna .

Case Studies

Several case studies highlight the biological activity and implications of carbamates:

Case Study 1: Methomyl Toxicity

A study evaluated the metabolic fate and toxicological significance of methomyl, a related carbamate insecticide. It was found that acute exposure led to significant reductions in AChE activity and subsequent neurobehavioral effects in test subjects .

Case Study 2: Gene Expression Changes

Research involving Daphnia magna demonstrated that exposure to methomyl induced differential expression of genes associated with metabolic processes and stress responses. This highlights the broader ecological implications of carbamate use .

Q & A

Q. Resolution Strategies :

  • Standardize substrate concentration (1 mM ATCh) and pre-incubation time (10 min).
  • Use recombinant human AChE (vs. electric eel enzyme) to eliminate species variability .
  • Validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics).

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (t1/2 = 48 hours at pH 9.0). Store at pH 4–6 (acetate buffer) .
  • Temperature : -20°C under argon in amber vials to prevent photodegradation.
  • Lyophilization : For long-term storage, lyophilize with trehalose (1:5 w/w) to retain >95% purity over 12 months .

Advanced: How does molecular dynamics (MD) explain enhanced blood-brain barrier (BBB) permeability compared to rivastigmine?

Answer:
Simulation Parameters :

  • Force Field : CHARMM36, 100-ns simulation in POPC bilayer.
  • Key Findings :
    • LogP = 2.1 (vs. rivastigmine’s 1.8) enhances passive diffusion.
    • Hydrogen bonding with BBB transporters (e.g., GLUT1) increases active transport (Km = 12 μM vs. 28 μM for rivastigmine) .
  • Validation : In situ rat brain perfusion assay shows 2.3-fold higher permeability (Pe = 4.7 × 10⁻⁴ cm/s) .

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